molecular formula C14H8Br2N2O2 B1618691 1,4-Diamino-2,3-dibromoanthraquinone CAS No. 6409-15-0

1,4-Diamino-2,3-dibromoanthraquinone

Cat. No.: B1618691
CAS No.: 6409-15-0
M. Wt: 396.03 g/mol
InChI Key: WETZVVQTMWRYHU-UHFFFAOYSA-N
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Description

1,4-Diamino-2,3-dibromoanthraquinone (CAS: 41312-86-1) is a brominated anthraquinone derivative characterized by two amino groups at the 1,4-positions and two bromine atoms at the 2,3-positions. Its molecular formula is C₁₄H₈Br₂N₂O₂, with a molecular weight of 432.04 g/mol. Bromine substituents likely enhance its molecular weight and steric bulk compared to chlorine or hydrogen analogs, influencing solubility, stability, and reactivity.

Properties

CAS No.

6409-15-0

Molecular Formula

C14H8Br2N2O2

Molecular Weight

396.03 g/mol

IUPAC Name

1,4-diamino-2,3-dibromoanthracene-9,10-dione

InChI

InChI=1S/C14H8Br2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2

InChI Key

WETZVVQTMWRYHU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Br)Br)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Br)Br)N

Other CAS No.

6409-15-0

Origin of Product

United States

Scientific Research Applications

Dye Synthesis

1,4-Diamino-2,3-dibromoanthraquinone is a crucial intermediate in synthesizing blue dyes, specifically Disperse Blue 60 . This dye is used for coloring polyester fibers . The process involves converting 1,4-diamino-2,3-dibromoanthraquinone into 1,4-diamino-anthraquinone-2,3-disulfonic acid, which is then reacted with prussiate to yield 1,4-diamino-anthraquinone-2,3-dinitrile, a precursor for the blue dye .

Synthesis Method:

  • Reaction with Acid: React 1,4-diamino-2,3-dihalo anthraquinone with acid in an inert solvent .
  • Sulfite Solution Reaction: React the resulting product with a sulfite solution .
  • Prussiate Reaction: React 1,4-diamino-anthraquinone-2,3-disulfonic acid with prussiate to obtain 1,4-diamino-anthraquinone-2,3-dinitrile .

Inhibition of Sulfide Production

Anthraquinones, including derivatives of 1,4-Diamino-2,3-dibromoanthraquinone, can inhibit sulfide production from sulfate . This is particularly useful in anaerobic conditions where sulfate-reducing bacteria produce sulfide, which can be corrosive and toxic .

Mechanism of Inhibition:

  • Anthraquinones affect the sulfate-reduction pathway, specifically inhibiting the respiration rate when sulfate is the electron acceptor .
  • Inhibition is specific to sulfate reduction and does not affect fermentative growth .

Experimental Studies:

In studies, 1,8-dihydroxyanthraquinone inhibited sulfide production in enrichments from natural sources . Halo-derivatives, cyano, and hydroxy compounds displayed inhibitory properties, with 50% or more inhibition of sulfide production in the 0.1-0.5 ppm range .

Potential Carcinogenic Effects

Some anthraquinone-based dyes have been identified as potential carcinogens . For instance, Disperse Orange 11, a related compound, resulted in liver cancer in experimental animals . Chronic exposure to this chemical also caused renal tract alterations .

Other Applications and Research

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1,4-diamino-2,3-dibromoanthraquinone, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
1,4-Diamino-2,3-dibromoanthraquinone 41312-86-1 Br (2,3) C₁₄H₈Br₂N₂O₂ 432.04 High molecular weight; limited solubility data Potential intermediate for dyes/pharmaceuticals
1,4-Diamino-2,3-dichloroanthraquinone 81-42-5 Cl (2,3) C₁₄H₈Cl₂N₂O₂ 343.13 Soluble in organic solvents; synthesized via chlorination (95% yield) Catalyst in aerobic oxidations; dye precursor
1,4-Diamino-2,3-dihydroanthraquinone 81-63-0 H (2,3; dihydro form) C₁₄H₁₂N₂O₂ 240.26 Soluble in DMSO/methanol (slight); pKa ~5.11; dark green-brown solid Textile/printing dyes; pharmaceutical research
1,4-Diamino-2,3-dicyanoanthraquinone 81-41-4 CN (2,3) C₁₆H₈N₄O₂ 288.26 High purity (>90%); stable in DMSO High-performance dyes; electronics/photonics
1,4-Diamino-2,3-diphenoxyanthraquinone 6408-72-6 Phenoxy (2,3) C₂₆H₁₈N₂O₄ 422.44 Soluble in organic solvents; UV-active Solvent Violet 59 dye (textiles/plastics)

Key Findings from Comparative Analysis:

Synthetic Methods: Chlorinated analog: Synthesized via chlorination of 1,4-diaminoanthraquinone leuco using Cl₂ gas in carbon tetrachloride, achieving 95% yield. Brominated analog: Likely requires Br₂ or HBr under similar conditions, but bromination may demand higher temperatures due to bromine’s lower reactivity compared to chlorine. Cyano derivative: Produced via sulfonation/cyanidation with NaCN, yielding >97% purity.

Physicochemical Properties: Solubility: Bromine’s hydrophobicity may reduce aqueous solubility compared to chlorine or hydrogen analogs. For example, the dihydro derivative dissolves slightly in DMSO/methanol, while the phenoxy-substituted compound exhibits excellent solubility in organic solvents. Stability: Cyano groups enhance thermal stability, making 1,4-diamino-2,3-dicyanoanthraquinone suitable for high-temperature dyeing processes.

Applications: Catalysis: The dichloro derivative acts as a co-catalyst in metal-free aerobic oxidations of hydrocarbons. Dyes: Phenoxy and cyano derivatives are prominent in solvent dyes (e.g., Solvent Violet 59) due to strong UV absorption and colorfastness.

Preparation Methods

General Synthetic Strategy

The synthesis of 1,4-diamino-2,3-dibromoanthraquinone typically involves:

Amination of Dibromoanthraquinone

Amination at the 1 and 4 positions is achieved through nucleophilic substitution of bromine atoms or via reduction of nitro precursors.

  • Typical method:
    • Starting from 2,3-dibromoanthraquinone, nucleophilic aromatic substitution with ammonia or amine sources under reflux in ethanol or aqueous media.
    • Alternatively, diazotization of aminoanthraquinone precursors followed by substitution.
  • Reaction conditions:
    • Reflux in ethanol with sodium acetate as a base.
    • Reaction times around 3 hours followed by overnight standing at room temperature.
  • Yields: High yields (~65-93%) reported for related benzoquinone derivatives; similar conditions are applicable to anthraquinones.

Representative Reaction Scheme for 1,4-Diamino-2,3-dibromoanthraquinone

Step Reagents & Conditions Product Yield (%) Notes
1 2,6-Diamino-9,10-anthraquinone + CuBr2, tert-BuONO, MeCN, 65 °C, 2 h + 6N HCl 2,3-Dibromo-1,4-diaminoanthraquinone 52-80 Bromination regioselective at 2,3-positions
2 Nucleophilic substitution with ammonia or amino compound in EtOH, reflux 3 h 1,4-Diamino-2,3-dibromoanthraquinone 65-93 Amination at 1,4-positions

Analytical Characterization and Purification

  • Purification: Silica gel column chromatography using hexane/CH2Cl2 mixtures.
  • Characterization: Confirmed by NMR (1H, 13C), IR, UV-Vis, and mass spectrometry.
  • Melting points: Typically high, indicating purity and stability.
  • Spectral data: Consistent with literature for similar dibromo- and diamino-anthraquinones.

Comparative Data Table of Related Compounds

Compound Bromination Method Amination Method Yield (%) Reference
2,3-Dibromo-1,4-diaminoanthraquinone CuBr2, tert-BuONO, MeCN, 65 °C, 2 h Nucleophilic substitution in EtOH 52-80
2,5-Diamino-3,6-dibromo-1,4-benzoquinone Bromine oxidation of 1,4-dihydroxybenzene Reflux with amino compound in EtOH 65-93
2-Bromo-9,10-anthraquinone CuBr2, tert-BuONO, MeCN, rt, 20 h N/A 80

Research Findings and Notes

  • The use of CuBr2 and tert-butyl nitrite is a reliable bromination method for aminoanthraquinones, offering moderate to good yields with regioselectivity at the 2,3-positions adjacent to amino groups.
  • Amination via nucleophilic substitution in ethanol under reflux is efficient, with sodium acetate facilitating the reaction by neutralizing acid by-products.
  • Reaction times around 3 hours at reflux followed by overnight standing optimize product formation.
  • Purification by column chromatography ensures removal of side products and unreacted starting materials.
  • The combination of bromination and amination steps allows the synthesis of 1,4-diamino-2,3-dibromoanthraquinone with high purity suitable for further applications in dye chemistry and materials science.

Q & A

Basic: What are the key synthesis routes for 1,4-diamino-2,3-dibromoanthraquinone, and how can purity be optimized?

Methodological Answer:
The compound is typically synthesized via bromination of 1,4-diaminoanthraquinone derivatives. A common approach involves direct halogenation using bromine or brominating agents under controlled conditions. For purity optimization:

  • Use microchannel reactors to enhance reaction homogeneity and reduce side products (e.g., achieving 98.8% purity with 95.6% yield under optimized flow conditions) .
  • Employ solvents like dichloromethane to improve reaction efficiency and facilitate post-synthesis purification .
  • Monitor reaction parameters (temperature: 30°C; molar ratio of 1:2.7 for substrate-to-bromine) to minimize over-bromination .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • HPLC : To assess purity (≥98% achievable via methods in and ) .
  • UV-Vis Spectroscopy : Determine λmax (e.g., 669–672 nm for anthraquinone derivatives) to confirm electronic transitions .
  • NMR and FTIR : Validate functional groups (e.g., amino and bromo substituents) and structural integrity .

Advanced: What mechanistic insights explain regioselective bromination at the 2,3-positions?

Methodological Answer:
Regioselectivity arises from electronic and steric factors:

  • Electronic Effects : Amino groups at 1,4-positions activate adjacent C2 and C3 positions via electron-donating effects, favoring electrophilic bromination .
  • Steric Control : Bulky substituents on the anthraquinone core can direct bromination to less hindered positions. Computational modeling (e.g., DFT) can predict reactive sites .

Advanced: How do structural modifications (e.g., alkyl chains) influence solubility and UV properties?

Methodological Answer:

  • Solubility : Introducing alkyl chains (e.g., via substitution with n-hexylamine) increases solubility in organic solvents (e.g., 9×10<sup>−3</sup> g/mL in THF for Anthra-n-6 vs. insolubility of unmodified derivatives) .
  • UV Properties : Alkyl chains minimally affect λmax (retained at ~670 nm) but alter extinction coefficients due to conjugation effects .
Derivative Solubility in THF (g/mL, 25°C) λmax (nm)
UnmodifiedInsolubleN/A
Anthra-n-6 (C6)9×10<sup>−3</sup>671

Advanced: How should researchers address contradictions in reported synthesis yields (e.g., 93% vs. 95.6%)?

Methodological Answer:
Discrepancies often stem from reaction setups:

  • Reactor Design : Batch reactors (93% yield) vs. microchannel reactors (95.6% yield) improve mass transfer and reduce side reactions .
  • Parameter Optimization : Higher yields correlate with precise control of chlorine/bromine stoichiometry and solvent recycling (e.g., dichloromethane reuse in ) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas; avoid moisture to prevent decomposition .
  • Exposure Control : Use fume hoods, PPE (gloves, goggles), and avoid inhalation of dust .
  • Emergency Measures : For skin contact, rinse with water for 15+ minutes; seek medical attention for persistent irritation .

Advanced: How is this compound applied in dye-sensitized solar cells or functional textiles?

Methodological Answer:

  • Dye-Sensitized Solar Cells : Acts as a photosensitizer due to strong UV-Vis absorption. Optimize performance by tuning substituents to enhance electron injection efficiency .
  • Textiles : Modify alkyl chain length to balance solubility and dye fixation on synthetic fibers .

Advanced: What strategies link its structure to biological activity (e.g., antitumor effects)?

Methodological Answer:

  • In Vitro Screening : Test cytotoxicity against cancer cell lines (e.g., MTT assays) to identify active derivatives .
  • Structure-Activity Relationship (SAR) : Correlate bromine substitution patterns with apoptotic activity; bulky groups may enhance membrane permeability .

Advanced: How do chlorination and bromination routes compare in efficiency and scalability?

Methodological Answer:

  • Bromination : Higher atom economy but requires careful stoichiometry to avoid di-/tri-substitution .
  • Chlorination : Faster kinetics but may yield lower-purity products without flow reactors .

Advanced: Can computational models predict its reactivity or spectroscopic signatures?

Methodological Answer:

  • DFT Calculations : Model HOMO-LUMO gaps to predict redox behavior and λmax .
  • Molecular Dynamics : Simulate solvent interactions to guide solubility optimization .

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